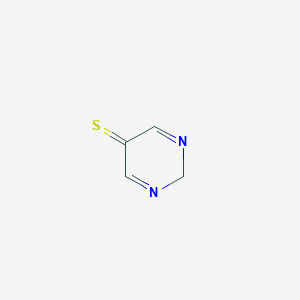

5(2H)-Pyrimidinethione

Description

Structure

3D Structure

Properties

CAS No. |

220561-00-2 |

|---|---|

Molecular Formula |

C4H4N2S |

Molecular Weight |

112.16 g/mol |

IUPAC Name |

2H-pyrimidine-5-thione |

InChI |

InChI=1S/C4H4N2S/c7-4-1-5-3-6-2-4/h1-2H,3H2 |

InChI Key |

CVJYWSNWPKHDOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1N=CC(=S)C=N1 |

Origin of Product |

United States |

Synthetic Methodologies for 5 2h Pyrimidinethione and Its Derivatives

Classical and Established Synthetic Routes

Classical methods for the synthesis of 5(2H)-pyrimidinethione and its derivatives have long been established and are widely used. These routes often involve the condensation of multiple components to construct the pyrimidine (B1678525) ring.

Cyclocondensation Reactions with Thiourea (B124793)

Cyclocondensation reactions involving thiourea are a cornerstone in the synthesis of pyrimidinethione derivatives. researchgate.net Thiourea serves as a key building block, providing the N-C-N fragment necessary for the formation of the pyrimidine nucleus. researchgate.net These reactions typically involve the condensation of thiourea with α,β-unsaturated carbonyl compounds, such as chalcones, or with a β-dicarbonyl compound and an aldehyde. shd.org.rsresearchgate.net

One common approach is the reaction of chalcones (1,3-diaryl-2-propen-1-ones) with thiourea in the presence of a base, such as potassium hydroxide (B78521), in an alcoholic solvent. shd.org.rsresearchgate.net The reaction proceeds via a Michael addition of thiourea to the enone system, followed by an intramolecular cyclization and dehydration to afford the corresponding dihydropyrimidinethione. researchgate.net For instance, the reaction of various substituted chalcones with thiourea yields a range of 4,6-diaryl-3,4-dihydropyrimidine-2(1H)-thiones. researchgate.net

Table 1: Synthesis of Pyrimidine-2-thione Derivatives via Cyclocondensation of Chalcones and Thiourea

| Entry | Chalcone Substituent (Aryl) | Product | Yield (%) |

| 1 | Phenyl | 4,6-Diphenyl-3,4-dihydropyrimidine-2(1H)-thione | 85 |

| 2 | 4-Chlorophenyl | 4-(4-Chlorophenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione | 88 |

| 3 | 4-Methoxyphenyl | 4-(4-Methoxyphenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione | 90 |

| 4 | 4-Nitrophenyl | 4-(4-Nitrophenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione | 82 |

Another significant method is the Biginelli-like reaction, where thiourea is used in place of urea (B33335). nih.gov This one-pot synthesis involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and thiourea to produce 3,4-dihydropyrimidin-2(1H)-thiones. nih.govwikipedia.org

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more starting materials, thereby minimizing waste and saving time. juniperpublishers.com The synthesis of pyrimidinethiones has greatly benefited from the application of MCRs.

The most prominent MCR for the synthesis of dihydropyrimidinethiones is the Biginelli reaction . wikipedia.org This reaction, first reported by Pietro Biginelli in 1891, involves the one-pot condensation of an aldehyde, a β-keto ester (such as ethyl acetoacetate), and thiourea under acidic conditions. wikipedia.orgjk-sci.com The reaction mechanism is believed to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and thiourea, which is then attacked by the enol of the β-keto ester, followed by cyclization and dehydration. wikipedia.orgorganic-chemistry.org A wide variety of catalysts, including Brønsted and Lewis acids, can be employed to facilitate this transformation. wikipedia.org

The Hantzsch dihydropyridine (B1217469) synthesis , another well-known MCR, can be adapted for the synthesis of related heterocyclic systems. acs.orgwikipedia.org While the classical Hantzsch reaction involves an aldehyde, two equivalents of a β-keto ester, and ammonia (B1221849) to form dihydropyridines, modifications using thiourea can lead to the formation of pyrimidine-like structures. acs.orgwikipedia.org

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methodologies. These modern approaches aim to reduce reaction times, improve yields, and minimize the use of hazardous solvents and catalysts.

Microwave-Assisted Chemical Transformations

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. indexcopernicus.com The key benefits of microwave-assisted synthesis include rapid reaction rates, cleaner reaction conditions, and enhanced chemical yields. indexcopernicus.com In the context of this compound synthesis, microwave irradiation has been successfully applied to accelerate classical reactions. juniperpublishers.comindexcopernicus.com

For example, the synthesis of pyrimidinethione derivatives from chalcones and thiourea can be significantly expedited using microwave heating. juniperpublishers.comindexcopernicus.com Reactions that would typically require several hours of refluxing under conventional conditions can often be completed in a matter of minutes under microwave irradiation, with comparable or even better yields. indexcopernicus.comnih.gov This rapid and efficient heating is attributed to the direct interaction of microwaves with the polar molecules in the reaction mixture. One study reported the synthesis of pyrano[2,3-d]pyrimidine derivatives in 3-6 minutes with 78-94% yields under microwave irradiation, compared to 2-6 hours with 69-86% yields using conventional heating. nih.gov

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Pyrimidinethiones

| Method | Reaction Time | Yield (%) | Reference |

| Conventional Heating | 2-6 hours | 69-86 | nih.gov |

| Microwave Irradiation | 3-6 minutes | 78-94 | nih.gov |

Sonochemical Reaction Enhancements

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of ultrasonic waves to induce chemical reactions. nih.gov The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to an acceleration of reaction rates. beilstein-archives.org

The synthesis of dihydropyrimidine-2-thiones from chalcones and thiourea has been shown to be significantly enhanced by ultrasound irradiation. shd.org.rsresearchgate.net In a comparative study, the application of ultrasound reduced the reaction time for the formation of pyrimidines from 6 hours under classical conditions to just 30 minutes. shd.org.rs Furthermore, the yields of the products were improved by 20–30% compared to conventional methods. researchgate.net This demonstrates the efficiency of sonochemistry as a green and efficient method for the synthesis of these heterocyclic compounds. shd.org.rsresearchgate.net

Solvent-Free and Catalyst-Free Methodologies

The development of solvent-free and catalyst-free reaction conditions is a primary goal of green chemistry, as it reduces environmental pollution and simplifies the purification process. organic-chemistry.org Several methodologies for the synthesis of pyrimidinethione derivatives have been developed that operate under these sustainable conditions. juniperpublishers.comorganic-chemistry.org

One-pot, three-component Biginelli-type reactions for the synthesis of dihydropyrimidinones have been successfully carried out under solvent-free conditions, often with the aid of a catalyst that can be easily recovered and reused. organic-chemistry.org More recently, catalyst-free approaches have also been reported, particularly for the synthesis of pyrimidine-fused heterocyclic derivatives in aqueous media. researchgate.netresearchgate.net For instance, the synthesis of pyrano[2,3-d]pyrimidine derivatives has been achieved in high yields via a one-pot, three-component condensation in water as a green solvent, without the need for any catalyst. nih.gov These methods offer a simple, efficient, and environmentally benign route to these important heterocyclic compounds. nih.gov

Catalytic Systems in Pyrimidinethione Synthesis

The synthesis of this compound and its derivatives is significantly advanced by the use of various catalytic systems. These catalysts enhance reaction rates, improve yields, and can offer greater selectivity under milder conditions. The primary catalytic strategies employed include organocatalysis, metal-catalyzed reactions, and the integration of nanocatalysts.

Organocatalytic Applications

Organocatalysis utilizes small organic molecules to accelerate chemical transformations, offering a metal-free alternative for the synthesis of pyrimidinethione derivatives. Organic acids and bases such as L-proline and p-toluenesulfonic acid are commonly employed. acs.org For instance, a three-component reaction involving an aromatic aldehyde, thiourea, and 3,4-dihydro-(2H)-pyran can be catalyzed by L-proline, with trifluoroacetic acid as a co-catalyst, in acetonitrile (B52724) at reflux conditions to yield pyrimidinethione derivatives. nih.gov In the absence of the co-catalyst, only a complex mixture of products is obtained. nih.gov Another approach involves the use of p-toluenesulfonic acid (p-TsOH) along with magnesium sulfate (B86663) (MgSO4) under visible light irradiation to synthesize tetrahydropyrimidine (B8763341) thiones. acs.org This method demonstrates high stereoselectivity. acs.org

Table 1: Examples of Organocatalytic Synthesis of Pyrimidinethione Derivatives

| Catalyst System | Reactants | Product | Key Features |

|---|---|---|---|

| L-proline / TFA | Aromatic aldehyde, Thiourea, 3,4-dihydro-(2H)-pyran | 5H-pyrano[2,3-d]pyrimidine-2-thiones | Metal-free conditions nih.gov |

| p-TsOH / MgSO4 | Aryl aldehydes, Thiourea, Tetrahydropyran/Tetrahydrofuran | Tetrahydropyrimidine thiones | Visible light irradiation, high stereoselectivity acs.org |

Metal-Catalyzed Reaction Pathways

Metal catalysts, particularly Lewis acids, play a crucial role in the synthesis of pyrimidinethione derivatives. Antimony trichloride (B1173362) (SbCl3) and zirconium(IV) chloride (ZrCl4) have been effectively used as Lewis acid catalysts. acs.org For example, a diastereoselective reaction between an aldehyde, thiourea, and a cyclic enol ether can be efficiently catalyzed by antimony trichloride in ethanol (B145695) under reflux to produce pyrano[2,3-d]pyrimidine-2-thiones. acs.org It is noteworthy that at room temperature, the reaction proceeds at a much slower rate. acs.org Interestingly, the replacement of urea with thiourea in some metal-catalyzed reactions can sometimes lead to a complex mixture, indicating a deactivation of the catalyst. acs.org

Table 2: Metal Catalysts in Pyrimidinethione Synthesis

| Metal Catalyst | Reactants | Product | Reaction Conditions |

|---|---|---|---|

| Antimony trichloride (SbCl3) | Aldehyde, Thiourea, Cyclic enol ether | Pyrano[2,3-d]pyrimidine-2-thiones | Ethanol, Reflux acs.org |

| Zirconium(IV) chloride (ZrCl4) | Aldehyde, Thiourea, Cyclic enol ether | Pyrano[2,3-d]pyrimidine-2-thiones | Not specified acs.org |

Nanocatalyst Integration in Pyrimidinethione Synthesis

Nanocatalysts have emerged as highly efficient and reusable catalysts in organic synthesis due to their large surface area, high selectivity, and stability. acs.org Both homogeneous and heterogeneous nanocatalysts are utilized, with heterogeneous catalysts being particularly advantageous for their ease of separation. nih.gov

Supported magnetic nanoparticles are a prominent class of nanocatalysts used in pyrimidinethione synthesis. acs.org For instance, a core-shell AlCl3@nano-Fe3O4-SiO2 nanocatalyst has been developed for the synthesis of spiro[benzochromeno[2,3-d]pyrimidine-indolines]. nih.gov This catalyst can be easily recovered using an external magnet and reused multiple times without significant loss of activity. nih.gov Another example is the use of Fe3O4@poly(vinyl alcohol) nanoparticles to catalyze the one-pot, three-component reaction of aryl aldehydes, barbituric acid, and malononitrile (B47326) to yield pyrano[2,3-d]-pyrimidinediones. nih.gov

Sulfonic acid functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H) has also been reported as an effective nanocatalyst for the synthesis of pyrano[2,3-d]pyrimidine dione (B5365651) derivatives from barbituric acid, malononitrile, and various aromatic aldehydes under solvent-free conditions. nih.gov Additionally, 5% Ni-ZnO nanomaterials synthesized by a co-precipitation method have been successfully employed as a robust nanocatalyst for the one-pot multicomponent synthesis of a wide range of pyrimidine analogues. researchgate.net

Table 3: Nanocatalysts in Pyrimidinethione Derivative Synthesis

| Nanocatalyst | Reactants | Product | Key Features |

|---|---|---|---|

| AlCl3@nano-Fe3O4-SiO2 | Isatin derivatives, β-naphthol, Barbituric acid/Thiourea | Spiro[benzochromeno[2,3-d]pyrimidine-indolines] | Magnetically separable and reusable nih.gov |

| Fe3O4@poly(vinyl alcohol) | Aryl aldehyde, Barbituric acid, Malononitrile | Pyrano[2,3-d]-pyrimidinedione | Heterogeneous, eco-friendly nih.gov |

| SBA-Pr-SO3H | Barbituric acid, Malononitrile, Aromatic aldehydes | Pyrano[2,3-d]pyrimidine diones | Solvent-free conditions, high efficiency nih.gov |

| 5% Ni-ZnO | Aldehydes, 1,3-dicarbonyl compounds, Urea/Thiourea | Pyrimidine analogues | High yield, short reaction time researchgate.net |

Synthetic Derivatization Strategies

The versatility of the pyrimidinethione scaffold allows for extensive derivatization, enabling the synthesis of a wide array of functionalized and fused heterocyclic systems. These strategies are crucial for modulating the chemical and biological properties of the resulting compounds.

Functionalization of the Pyrimidine Ring Core

The pyrimidine ring in pyrimidinethione is amenable to various functionalization reactions. uhmreactiondynamics.orgresearchgate.net One common approach is the S-alkylation of the thione group, which serves as a precursor for further transformations. nih.gov For example, pyrimidine-2-thiones can undergo S-alkylation followed by internal cyclization. nih.gov

Another strategy involves the hydrazinolysis of pyrimidine-2-thiones with hydrazine (B178648) hydrate, which can then react with different electrophilic reagents to yield a variety of pyrimidine derivatives. nih.goveurjchem.com Furthermore, the pyrimidine core can be modified through reactions that lead to the introduction of various substituents. For instance, pyrimidine thiones can be reacted with POCl3/PCl5 to give chloro derivatives, which are versatile intermediates for further nucleophilic substitution reactions. doaj.org

Synthesis of Fused Heterocyclic Pyrimidinethione Systems

The synthesis of fused heterocyclic systems containing the pyrimidinethione moiety is a significant area of research, leading to compounds with diverse pharmacological activities. nih.gov Several strategies are employed to construct these fused rings.

One common method involves the condensation of pyrimidine-2-thiones with bifunctional reagents. For example, condensation with ethyl acetoacetate (B1235776) or formic acid can yield pyrazol-3-ones or nih.govnih.govdoaj.orgtriazolo[4,3-a]pyrimidines, respectively. nih.gov Similarly, reaction with ethyl chloroacetate (B1199739) can lead to the formation of furo[2,3-d]pyrimidines. doaj.org

Another approach is the cyclocondensation of functionalized pyrimidinethiones. For instance, thiazolo[3,2-a]pyrimidines can be synthesized from pyrimidine-2-thiones through S-alkylation and subsequent internal cyclization. nih.gov The reaction of pyrimidine-2-thiones with benzoyl chloride followed by treatment with sodium hypochlorite, ammonia, and sodium hydroxide can form nih.govnih.govdoaj.orgthiadiazolo[4,5-a]pyrimidines. nih.gov Furthermore, the Michael addition reaction of 4-thiazolidinones with thiourea has been utilized to obtain acs.orgnih.govthiazolo[4,5-d]pyrimidines. researchgate.net

The synthesis of pyrrolo[3,2-d]pyrimidines can be achieved from 4-oxoproline derivatives through a multi-step sequence involving the formation of a urea intermediate followed by cyclization. nih.gov Ultrasound irradiation has also been explored as an efficient technique to promote the synthesis of fused pyrimidines, often leading to shorter reaction times and higher yields compared to conventional methods. nih.gov

Table 4: Fused Heterocyclic Systems Derived from Pyrimidinethiones

| Fused System | Synthetic Precursors | Key Reagents/Conditions |

|---|---|---|

| Thiazolo[3,2-a]pyrimidines | Pyrimidine-2-thiones | S-alkylation, Internal cyclization nih.gov |

| nih.govnih.govdoaj.orgTriazolo[4,3-a]pyrimidines | Pyrimidine-2-thiones | Formic acid nih.gov |

| Pyrazol-3-ones | Pyrimidine-2-thiones | Ethyl acetoacetate nih.gov |

| nih.govnih.govdoaj.orgThiadiazolo[4,5-a]pyrimidines | Pyrimidine-2-thiones | Benzoyl chloride, Sodium hypochlorite, Ammonia, Sodium hydroxide nih.gov |

| Furo[2,3-d]pyrimidines | Thioxopyrimidine-6(1H)-ones | Ethyl chloroacetate doaj.org |

| Pyrrolo[2,3-d]pyrimidinethiones | Thioxopyrimidine-6(1H)-ones | Benzyl amine doaj.org |

| acs.orgnih.govThiazolo[4,5-d]pyrimidines | 4-Thiazolidinones | Thiourea (Michael addition) researchgate.net |

| Pyrrolo[3,2-d]pyrimidines | 4-Oxoproline derivatives | Isocyanates, Trichloroacetyl chloride, Cs2CO3 nih.gov |

Chemical Reactivity and Transformation Mechanisms

Electrophilic and Nucleophilic Reaction Pathways

The pyrimidine (B1678525) ring is inherently π-deficient due to the presence of two electronegative nitrogen atoms, which generally makes it resistant to electrophilic attack. researchgate.net Electrophilic substitution, when it does occur, typically takes place at the C-5 position, which is the most electron-rich carbon in the ring. researchgate.net However, the presence of activating groups, such as amino or hydroxyl groups, can enhance the ring's reactivity towards electrophiles. researchgate.netyoutube.com

Conversely, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack. Nucleophilic substitution reactions are a common feature of pyrimidine chemistry, particularly when a good leaving group is present on the ring. rsc.orgnih.gov

In the context of 5(2H)-pyrimidinethione, the thione group itself is a primary site of reactivity. The sulfur atom is nucleophilic and readily reacts with a variety of electrophiles. This can lead to S-alkylation, S-acylation, and other modifications at the sulfur atom.

| Reaction Type | Reagent/Conditions | Product Type |

| S-Alkylation | Alkyl halides | S-Alkyl pyrimidine |

| S-Acylation | Acyl chlorides | S-Acyl pyrimidine |

| Nucleophilic Substitution | Nucleophile (e.g., amines, alkoxides) | Substituted pyrimidine |

Cycloaddition Reactions Involving Pyrimidinethione Moieties

Cycloaddition reactions offer a powerful tool for the construction of complex polycyclic systems from relatively simple starting materials. Pyrimidine derivatives can participate in cycloaddition reactions, most notably in inverse-electron-demand Diels-Alder reactions. In this type of reaction, the electron-poor pyrimidine acts as the diene, reacting with an electron-rich dienophile. acsgcipr.orgfao.org This approach has been utilized in the synthesis of fused pyridine (B92270) ring systems. fao.org

While specific examples involving this compound as the diene are not extensively documented, the general principle suggests its potential participation in such reactions. The exocyclic thione group can also influence the reactivity and regioselectivity of cycloaddition reactions. For instance, related compounds like 5-methylidene-2-thiohydantoins have been shown to undergo [4+2] cycloaddition reactions with various dienes. ekb.egmdpi.com

The general scheme for a Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orglibretexts.org

| Cycloaddition Type | Reactants | Product |

| Inverse-electron-demand Diels-Alder | Electron-poor diene (pyrimidine) + Electron-rich dienophile | Fused heterocyclic system |

| [4+2] Cycloaddition | Diene + Dienophile (e.g., 5-methylidene-2-thiohydantoin) | Spiro-compound |

| [5+2] Cycloaddition | Oxidopyrylium ion + Alkene/Alkyne | Seven-membered ring system |

Rearrangement Processes and Molecular Isomerizations

One of the most significant rearrangement reactions in pyrimidine chemistry is the Dimroth rearrangement. nih.govwikipedia.orgnih.gov This rearrangement involves the isomerization of heterocyclic compounds through the opening of the ring followed by its re-closure in a different manner, leading to the exchange of an endocyclic and an exocyclic heteroatom. nih.gov The Dimroth rearrangement can be catalyzed by acid, base, heat, or light. nih.gov

In the context of pyrimidine derivatives, a common example is the conversion of a 1-substituted 2-iminopyrimidine into a 2-(substituted-amino)pyrimidine. nih.gov While direct evidence for the Dimroth rearrangement of this compound is not prevalent in the reviewed literature, the structural motifs present in its derivatives could potentially undergo such transformations under appropriate conditions. The reaction mechanism typically involves protonation, ring opening to an intermediate, followed by tautomerization and ring closure. beilstein-journals.org

Factors influencing the Dimrotor rearrangement include the pH of the medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting material and product. nih.gov

| Rearrangement Type | Key Feature | Driving Force |

| Dimroth Rearrangement | Exchange of endocyclic and exocyclic heteroatoms | Formation of a more thermodynamically stable isomer |

Redox Chemistry and Electrochemical Transformations

The redox behavior of pyrimidinethiones is of significant interest due to the potential for the sulfur atom to exist in various oxidation states. The electrochemical oxidation of related 2-pyrimidinethiols, which are in tautomeric equilibrium with 2-pyrimidinethiones, has been studied. nih.gov This oxidation typically leads to the formation of the corresponding disulfides in good yields. nih.gov

The oxidation of dihydropyrimidinethiones to their corresponding pyrimidinethiones has also been investigated. researchgate.net Various oxidizing agents can be employed for this transformation. Evidence for the formation of pyrimidine-2(1H)-thione has been obtained using 2,3-dichloro-5,6-dicyanobenzoquinone as the oxidant under microwave irradiation. researchgate.net

The reduction of the pyrimidine ring can also be achieved electrochemically. Pyrimidines with non-reducible substituents typically undergo a one-electron reduction process. umich.edu The presence of reducible groups, such as a halogen, can lead to more complex reduction pathways, often involving the cleavage of the substituent bond. umich.edu The one-electron redox potentials of various purine (B94841) and pyrimidine derivatives have been determined, providing insight into the ease of their oxidation and reduction. lookchem.com

| Process | Reagent/Condition | Product |

| Oxidation | Electrochemical oxidation | Disulfide |

| Oxidation | 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) | Pyrimidinethione |

| Reduction | Electrochemical reduction | Reduced pyrimidine |

Advanced Spectroscopic and Structural Elucidation Studies

Vibrational Spectroscopy for Molecular Structure Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations of 5(2H)-Pyrimidinethione and identifying its characteristic functional groups.

The FTIR spectrum of pyrimidine (B1678525) derivatives provides a wealth of information regarding their structural features. For this compound, characteristic absorption bands are expected for the N-H, C=S, and various ring vibrations.

Theoretical calculations, such as Density Functional Theory (DFT), have been employed to predict the vibrational spectra of related pyrimidinethione tautomers. For the closely related 2(1H)-pyrimidinethione, DFT calculations have predicted its vibrational frequencies, offering a comparative basis for the analysis of the 5(2H)-isomer. nih.gov In substituted pyrimidines, the positions of these bands can be influenced by the nature and position of the substituents. nih.gov For instance, in 5-hydroxymethylpyrimidines, characteristic bands for C=O and N-H stretching are observed around 1670 cm⁻¹ and 3300 cm⁻¹, respectively. nih.gov Studies on uracil (B121893) and its 5-halogenated derivatives also provide insight into how substitution at the 5-position affects the vibrational modes of the pyrimidine ring. nih.gov

Table 1: Predicted FTIR Vibrational Frequencies for a Pyrimidinethione Structure

| Frequency (cm⁻¹) | Assignment |

| ~3400 | N-H stretching |

| ~1650 | C=C stretching |

| ~1580 | Ring stretching |

| ~1200 | C=S stretching |

| ~800 | C-H out-of-plane bending |

| Note: This data is based on theoretical calculations for a related isomer and serves as an estimation. |

Raman spectroscopy offers complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show characteristic signals for the pyrimidine ring and the thiocarbonyl group.

Studies on pyridine (B92270), a related heterocyclic compound, have shown that dative bond formation can lead to significant shifts in the vibrational modes, indicating changes in electron density upon complexation. researchgate.net Similarly, hydrogen bonding in pyrimidine-water mixtures has been shown to induce blue shifts in certain Raman peaks. nih.govrsc.org Computational studies on uracil and its derivatives have been successful in assigning fundamental vibrational modes in their Raman spectra. nih.gov These studies provide a framework for interpreting the Raman spectrum of this compound, where similar environmental and electronic effects would be expected to influence the vibrational frequencies.

Table 2: Predicted Raman Active Vibrational Modes for a Pyrimidine Derivative

| Frequency (cm⁻¹) | Vibrational Mode |

| ~3100 | C-H stretching |

| ~1600 | Ring stretching |

| ~1400 | C-H in-plane bending |

| ~1000 | Ring breathing mode |

| ~700 | Ring deformation |

| Note: This data is based on theoretical calculations and comparative analysis with related molecules. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular architecture of organic compounds. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom in this compound.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | ~8.5 | - |

| C2 | - | ~150 |

| H4 | ~7.5 | - |

| C4 | - | ~140 |

| H5 | ~3.5 | - |

| C5 | - | ~45 |

| C6 | - | ~160 |

| NH | ~12.0 | - |

| Note: These are estimated values based on computational predictions and data from related pyrimidine derivatives. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems and chromophores. The spectrum of this compound is expected to exhibit absorptions corresponding to n → π* and π → π* transitions associated with the pyrimidine ring and the thiocarbonyl group.

The absorption maxima (λmax) are known to be sensitive to solvent polarity. nist.gov Computational studies on related pyrimidine derivatives have been used to assign the transient absorption spectra and understand the nature of the electronic transitions. nih.gov For pyrimidinone complexes, UV-Vis spectroscopy has been used to study protonation equilibria. Although a specific experimental spectrum for this compound is not available, based on data from analogous compounds, absorption maxima in the UV region are anticipated.

Table 4: Expected Electronic Transitions for this compound

| Transition | Approximate Wavelength Range (nm) |

| n → π | 300 - 400 |

| π → π | 200 - 300 |

| Note: The exact λmax values are dependent on the solvent used. |

Mass Spectrometry for Molecular Composition and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. Electron ionization (EI) is a common method used to generate ions and induce fragmentation.

The mass spectrum of pyrimidinethione derivatives typically shows a molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of the pyrimidine ring and loss of small neutral molecules. sapub.orgresearchgate.net A common fragmentation pathway for pyrimidines involves the loss of hydrogen cyanide (HCN). mdpi.com Computational methods like Quantum Chemistry Electron Ionization Mass Spectrometry (QCEIMS) have been developed to predict the fragmentation patterns of such molecules with reasonable accuracy. mdpi.com For 2(1H)-Pyrimidinethione, a significant fragmentation pathway is the direct expulsion of the exocyclic heteroatom. cdnsciencepub.com

Table 5: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 112 | [M]⁺ |

| 85 | [M - HCN]⁺ |

| 79 | [M - SH]⁺ |

| 53 | [C₃H₃N]⁺ |

| Note: These predictions are based on the fragmentation patterns of related pyrimidinethione compounds. |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound has not been explicitly reported, numerous studies on substituted pyrimidine and pyrimidinone derivatives have been conducted. nih.gov These studies reveal that such compounds often form hydrogen-bonded networks in the solid state. acs.org For instance, the crystal structure of 5-hydroxymethylpyrimidines has been determined, providing insights into the packing and hydrogen bonding patterns of substituted pyrimidines. nih.gov Theoretical calculations can also be used to predict the stable crystal structures of organic molecules. Based on the analysis of related structures, it is anticipated that this compound would crystallize in a common space group, with intermolecular N-H···S hydrogen bonds playing a significant role in the crystal packing.

Table 6: Anticipated Crystallographic Parameters for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pna2₁ |

| Intermolecular Interactions | N-H···S hydrogen bonding, π-π stacking |

| Note: These are predictions based on the crystal structures of similar pyrimidine derivatives. |

General principles of crystallography and intermolecular forces observed in analogous structures can provide a theoretical framework for understanding how this compound might behave in the solid state. However, without experimental data, a detailed analysis as requested in the outline cannot be accurately generated.

For context, studies on similar molecules such as various substituted pyrimidinethiones and thiouracils reveal common structural motifs. These include:

Crystal Packing and Lattice Formation: Molecules in this class typically pack in herringbone or layered structures, influenced by their shape and the nature of their intermolecular interactions. The specific crystal system (e.g., monoclinic, orthorhombic) and lattice parameters (a, b, c, α, β, γ) would be unique to this compound.

Intermolecular Interactions:

Hydrogen Bonding: The presence of N-H and C=S groups in this compound strongly suggests the formation of hydrogen bonds. In related structures, N-H···S and N-H···N hydrogen bonds are prevalent, often forming chains or dimeric motifs that are fundamental to the crystal packing. nih.govnih.gov

Other Interactions: Weaker interactions such as C-H···π and S···C contacts would also likely contribute to the crystal packing, further stabilizing the three-dimensional structure.

Due to the absence of specific experimental data for this compound, the creation of detailed data tables and an in-depth discussion of its unique crystallographic features is not possible at this time. Further experimental research, including single-crystal X-ray diffraction, would be required to elucidate the precise solid-state structure of this compound.

Theoretical and Computational Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5(2H)-Pyrimidinethione, specific published data is needed to populate the following areas:

Molecular Dynamics Simulations

Molecular dynamics simulations could provide insight into the intrinsic stability and conformational flexibility of this compound in a solvated environment. By analyzing metrics like the Root Mean Square Deviation (RMSD) of the atomic positions over time, one could assess the molecule's structural stability. No studies performing such simulations on the isolated molecule to probe its intrinsic chemical behavior were identified.

Coordination Chemistry of 5 2h Pyrimidinethione

Ligand Design and Synthesis

The design and synthesis of pyrimidinethione-based ligands are driven by the desire to create molecules with specific coordination properties and to modulate the electronic and steric characteristics of the resulting metal complexes. The pyrimidine (B1678525) ring can be functionalized with a variety of substituents, such as amino and hydroxy groups, which can influence the ligand's coordination behavior and the properties of the metal complexes. nih.gov

Synthetic strategies for pyrimidinethione derivatives often involve the condensation of β-dicarbonyl compounds or their analogues with thiourea (B124793) or its derivatives. juniperpublishers.comresearchgate.net For instance, the reaction of chalcones with thiourea in the presence of a base like potassium hydroxide (B78521) in ethanol (B145695) can yield pyrimidinedione derivatives. juniperpublishers.com Microwave-assisted synthesis has also been employed to facilitate these reactions. researchgate.net Another approach involves the reaction of enaminonitriles with carbon disulfide in the presence of a base to produce pyrimidinethione derivatives. gsconlinepress.com

The introduction of different functional groups onto the pyrimidine backbone allows for the tuning of the ligand's electronic properties and coordination modes. For example, the presence of amino and hydroxy groups on the pyrimidine ring can lead to bidentate chelation involving a deprotonated hydroxyl oxygen and an amino nitrogen. nih.govresearchgate.net The synthesis of Schiff base ligands derived from pyrimidine carbaldehydes has also been explored to create multidentate ligands. researchgate.net

Synthesis and Isolation of Metal Complexes with Pyrimidinethiones

The synthesis of metal complexes with pyrimidinethione ligands can be achieved through various methods, including direct reaction of the ligand with a metal salt in a suitable solvent. nih.gov Mechanochemical protocols have also been successfully employed for the synthesis of these complexes. researchgate.net The choice of solvent, reaction temperature, and stoichiometry of the reactants plays a crucial role in determining the structure and composition of the final product.

For instance, new series of metal complexes with 1-(2-methylphenyl)-4,4,6-trimethyl pyrimidine-2-thione and 1-(4-methylphenyl)-4,4,6-trimethyl pyrimidine-2-thione ligands have been synthesized using a mechanochemical protocol, resulting in complexes with a 1:2 metal-to-ligand ratio. researchgate.net In other examples, refluxing a solution of the ligand and a metal salt in ethanol has been a common method to obtain the desired metal complexes. nih.gov

The isolation and purification of the synthesized complexes are typically carried out by filtration, followed by washing with appropriate solvents to remove any unreacted starting materials. The final products are often dried in vacuo over a desiccant. nih.gov The yields of these reactions can vary depending on the specific metal and ligand used. nih.gov

| Metal Ion | Ligand | Synthesis Method | Resulting Complex | Reference |

| Mo(VI), W(VI) | 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione (LH) | Reaction with (NH4)2[MoO4] or (NH4)2[WO4] | [M2O5L2(H2O)2]·H2O | nih.gov |

| Ru(III) | 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione (LH) | Reaction with RuCl3·nH2O | [RuL2(H2O)2]·H2O | nih.gov |

| Rh(III), Ir(III) | 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione (LH) | Reaction with RhCl3·3H2O or Na3[IrCl6] | [ML3]·xH2O | nih.gov |

| Cu(II), Mn(II), Co(II), Ni(II), Zn(II) | 1-(2-methylphenyl)-4,4,6-trimethyl pyrimidine-2-thione | Mechanochemical | [M(mppt)2(H2O)n] | researchgate.net |

| Cr(III), Mn(II), Zn(II) | Schiff base from (1H-benzimidazole-2-yl) methanamine and 2-hydroxy naphthaldehyde | Reflux in ethanol | Metal complexes of the Schiff base | nih.gov |

Structural Characterization of Coordination Compounds (e.g., X-ray, Spectroscopic Methods)

X-ray Crystallography: This technique provides unambiguous structural information, including bond lengths, bond angles, and the coordination geometry around the metal center. For example, X-ray diffraction studies have revealed distorted octahedral geometries for bis-chelate complexes of Ni(II), Co(III), and Fe(III) with Schiff base ligands derived from pyrimidine. researchgate.net In these complexes, the ligand can coordinate to the metal ion through the pyrimidyl and azomethine nitrogen atoms, as well as the thiolato sulfur atom. researchgate.net

Spectroscopic Methods:

Infrared (IR) and Raman Spectroscopy: These techniques are used to identify the coordination sites of the ligand. Shifts in the vibrational frequencies of functional groups, such as C=S and N-H, upon complexation can indicate their involvement in bonding to the metal ion. For instance, IR spectral data has suggested that some pyrimidine-2-thione ligands behave as bidentate ligands, coordinating through an endocyclic nitrogen and the exocyclic sulfur atom. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable for characterizing the ligand and its complexes in solution. Changes in the chemical shifts of protons and carbons near the coordination sites can provide insights into the metal-ligand interaction. researchgate.netresearchgate.net

Electronic (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within the complex and can be used to infer the coordination geometry of the metal ion. researchgate.net

Mass Spectrometry: This technique is used to determine the molecular weight of the complexes and can help to confirm their proposed stoichiometry. researchgate.netresearchgate.net

These characterization methods have been instrumental in determining that pyrimidinethione ligands can coordinate in various modes, including as bidentate chelates through deprotonated oxygen and amino nitrogen atoms, leading to octahedral or square planar geometries around the metal ion. nih.govresearchgate.net

| Technique | Information Obtained | Reference |

| Single-Crystal X-ray Diffraction | Precise bond lengths, bond angles, coordination geometry | researchgate.netweizmann.ac.il |

| Infrared (IR) Spectroscopy | Identification of ligand coordination sites | nih.govresearchgate.net |

| Raman Spectroscopy | Vibrational modes and ligand binding information | researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Structural information in solution, ligand conformation | researchgate.netresearchgate.net |

| UV-Vis Spectroscopy | Electronic transitions, coordination geometry | researchgate.net |

| Mass Spectrometry | Molecular weight and stoichiometry confirmation | researchgate.net |

Theoretical Studies on Metal-Ligand Bonding and Coordination Geometries

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for understanding the nature of metal-ligand bonding and predicting the coordination geometries in pyrimidinethione complexes. nih.govnih.gov These computational methods provide insights into the electronic structure, orbital interactions, and stability of the complexes.

DFT calculations can be used to optimize the geometry of metal complexes, allowing for the prediction of bond lengths and angles that can be compared with experimental data from X-ray crystallography. scispace.com These studies can also elucidate the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the electronic properties and reactivity of the complexes. nih.gov

The Angular Overlap Model (AOM) is another theoretical framework used to parameterize the ligand field splitting and describe the donor/acceptor capabilities of individual ligands. nih.gov Computational approaches have been developed for the automated fitting of AOM parameters, which can help in understanding metal-ligand interactions in a more quantitative manner. nih.gov

Theoretical analyses can also predict the relative stabilities of different coordination isomers and spin states. researchgate.net For instance, DFT calculations have been employed to study the effect of ligand isomerism on the geometry and spin-state of transition metal complexes. researchgate.net These computational studies complement experimental findings and provide a deeper understanding of the factors that govern the structure and properties of pyrimidinethione coordination compounds. The molecular orbital theory is also a valuable tool for rationalizing both the covalent and ionic character in the metal-ligand bond. dalalinstitute.com

Magnetic Properties of Pyrimidinethione Metal Complexes

The magnetic properties of metal complexes derived from pyrimidinethione ligands are of significant interest, as they can exhibit a range of behaviors, including paramagnetism and single-molecule magnet (SMM) behavior. These properties are largely determined by the nature of the metal ion, its oxidation state, and the coordination geometry imposed by the ligand. rsc.org

Magnetic susceptibility measurements at room temperature are commonly used to determine the effective magnetic moment of the complexes, which provides information about the number of unpaired electrons on the metal center. researchgate.net For example, the magnetic moments of some Mn(II) complexes with pyrimidine-2-thione derivatives have been found to be consistent with distorted octahedral geometries. researchgate.net

The coordination environment plays a crucial role in determining the magnetic anisotropy of the complex, which is a key factor for observing SMM behavior. rsc.org By carefully designing the pyrimidinethione ligand, it is possible to tune the coordination geometry and, consequently, the magnetic properties of the resulting metal complexes. For instance, a series of Co(II) complexes with a pyridine-based macrocyclic ligand has shown substantial magnetic anisotropy. nih.gov Theoretical calculations, such as CASSCF, can be used to support experimental magnetic data and provide a deeper understanding of the factors influencing the magnetic anisotropy. rsc.org

Advanced Applications in Chemical Research Non Biological Focus

Catalysis and Organocatalysis

While not typically employed as catalysts themselves, pyrimidinethione derivatives are often the target products of sophisticated catalytic systems. The development of efficient synthetic routes to these scaffolds is a significant area of research, utilizing a range of catalysts to construct the core heterocyclic structure.

The primary role of pyrimidinethione derivatives in the context of catalysis is as products of multicomponent reactions (MCRs), which offer an efficient pathway to complex molecules in a single step. acs.org These reactions are facilitated by a diverse array of catalysts, including organocatalysts, metal catalysts, and nanocatalysts, to synthesize scaffolds like pyrano[2,3-d]pyrimidinethiones. acs.org

Organocatalyzed approaches have successfully utilized catalysts such as L-proline, often in conjunction with a cocatalyst like trifluoroacetic acid (TFA), to facilitate the three-component reaction between an aromatic aldehyde, thiourea (B124793), and 3,4-dihydro-(2H)-pyran. acs.org This method is valued for its use of readily available and environmentally benign catalysts.

In addition to organic molecules, various metal-based and nanocatalysts have been employed. For instance, sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H) has been reported as a highly efficient heterogeneous nanocatalyst for the synthesis of pyrano[2,3-d]pyrimidine diones under solvent-free conditions. nih.gov The synthesis of pyrimidinethione and its related structures is of great interest due to their wide range of applications. mdpi.com

Table 1: Catalysts Used in the Synthesis of Pyrano[2,3-d]pyrimidinethione Derivatives

| Catalyst Type | Specific Catalyst Example | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Organocatalyst | L-proline / TFA | Aromatic aldehyde, Thiourea, 3,4-dihydro-(2H)-pyran | 4-aryloctahydro-1H-pyrano[2,3-d]pyrimidine-2(8aH)-thiones | acs.org |

| Nanocatalyst | SBA-Pr-SO3H | Aromatic aldehyde, Barbituric acid, Malononitrile (B47326) | Pyrano[2,3-d]pyrimidine diones | nih.gov |

| Metal Catalyst | Fe3O4-@poly(vinyl alcohol) NPs | Aryl aldehyde, Barbituric acid, Malononitrile | Pyrano[2,3-d]-pyrimidinedione | acs.org |

The mechanisms for the catalytic synthesis of fused pyrimidine (B1678525) systems, such as pyrido[2,3-d]pyrimidines, are believed to proceed through a cascade of classical organic reactions. A theoretical investigation into the formation of these structures suggests a four-step sequence:

Knoevenagel Condensation: This initial step involves the condensation of an aldehyde with an active methylene (B1212753) compound. nih.gov

Michael Addition: A nucleophile, such as 6-aminouracil, adds to the activated alkene formed in the first step. nih.gov

Cyclization: An intramolecular reaction leads to the formation of the heterocyclic ring. nih.gov

Elimination: The release of a small molecule, such as propanone and carbon dioxide, drives the reaction to completion. nih.gov

In other catalytic systems, such as the copper(II)-catalyzed tandem synthesis of pyrimidines, the proposed mechanism involves a [3+3]-cycloaddition. mdpi.com Mechanistic studies and DFT calculations have also been performed for ruthenium-catalyzed syntheses to understand the reaction pathways. mdpi.com These investigations are crucial for optimizing reaction conditions and designing more effective catalysts for the synthesis of pyrimidinethione derivatives. nih.govmdpi.com

Material Science Applications

The pyrimidinethione moiety, with its combination of nitrogen and sulfur heteroatoms and aromatic character, provides an excellent foundation for the design of novel functional materials, particularly in the fields of coordination polymers and corrosion inhibition.

A significant application of pyrimidinethione derivatives in material science is their use as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are porous, crystalline materials constructed from metal ions or clusters coordinated to organic ligands.

Researchers have successfully synthesized multifunctional Zn-MOFs and Co-MOFs using 4,6-diamino-2-pyrimidinethiol as the organic linker through a hydrothermal technique. researchgate.net These materials are noted for their versatility and have garnered significant attention for potential applications in various fields, including environmental and biomedical sectors. researchgate.net The pyrimidine-based linker contributes to the structural diversity and stability of the resulting framework. The development of new MOFs from ligands containing nitrogen and oxygen donors, such as those derived from pyrimidine, is an active area of research. rsc.org

Pyrimidine derivatives, including pyrimidinethiones, have demonstrated significant efficacy as corrosion inhibitors for various metals and alloys, such as mild steel and copper, particularly in acidic media. rsc.orgresearchgate.netsdit.ac.in Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that hinders both anodic and cathodic corrosion reactions. researchgate.netresearchgate.net

The mechanism of inhibition involves the following key aspects:

Adsorption: The inhibitor molecules adsorb onto the metal surface, a process that often follows the Langmuir adsorption isotherm. rsc.orgekb.eg This adsorption can be a combination of physical adsorption (physisorption) due to electrostatic interactions and chemical adsorption (chemisorption) involving charge sharing or transfer. researchgate.net

Active Centers: The pyrimidine ring's nitrogen and sulfur heteroatoms, along with its π-electrons, are crucial for adsorption. sdit.ac.in These heteroatoms act as active centers, donating electrons to the vacant d-orbitals of the metal atoms to form coordinate covalent bonds. sdit.ac.in

Protective Film: The adsorbed molecules form a compact film that isolates the metal from the corrosive environment. researchgate.net

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are used to study the inhibitor's performance. rsc.orgekb.eg Potentiodynamic polarization studies often reveal that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic metal dissolution and cathodic hydrogen evolution reactions. researchgate.netekb.eg Computational and quantum chemical studies are also employed to correlate the molecular structure of the inhibitors with their efficiency, examining parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgresearchgate.net

Table 2: Inhibition Efficiency of Selected Pyrimidinethione Derivatives

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 4-(4-methoxyphenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione (PTMO) | Mild Steel | 1.0 M H₂SO₄ | Not Specified, but effective | rsc.org |

| ethyl (R)-6-(4-chlorophenyl)-2-mercapto-4-methyl-1,6- dihydropyrimidine-5-carboxylate (Pyr-9) | Iron | 1.0 M HCl | 98% (at 10⁻³ M) | ekb.egscispace.com |

Photochemistry and Photophysics

The interaction of pyrimidinethione derivatives with light has been explored, revealing unique photochemical reactivity and interesting photophysical properties. Upon UV irradiation, these compounds can undergo distinct transformations, making them useful in synthetic organic chemistry.

One of the key photochemical reactions is their interaction with alkenes and alkynes. Irradiation of pyrimidine-4(3H)-thiones in the presence of electron-poor alkenes can lead to the formation of 4-mercaptoalkylated pyrimidines, providing an efficient method for C-C bond formation and alkylation of the pyrimidine ring. rsc.org Similarly, photocycloaddition reactions between pyrimidine-2-thione derivatives and alkynes or alkenes have been studied, leading to products like thiol derivatives through the ring cleavage of an intermediate thietene. researchgate.net

Furthermore, UV irradiation of pyrimidinethione monomers isolated in low-temperature inert gas matrices can induce a unimolecular thione→thiol phototautomeric transformation. researchgate.net This process involves the intramolecular transfer of a proton from an N-H group to the thiocarbonyl (C=S) group. researchgate.net

From a photophysical perspective, the pyrimidine ring's high dipole moment and capacity for π-π stacking interactions contribute to its interesting properties. researchgate.net While detailed photophysical data for 5(2H)-Pyrimidinethione itself is limited in the provided context, related derivatives like trimethylated pyrichrominium ions have been studied for their absorption-emission characteristics, fluorescence, and phosphorescence. The development of pyrimidine derivatives as fluorescent probes and optical sensors is an area of active interest. researchgate.netmanipal.edu

Phototautomeric Transformations

One of the most intriguing photochemical behaviors of heterocyclic thiones, including pyrimidinethiones, is their ability to undergo phototautomerism. This process involves the light-induced intramolecular transfer of a proton, leading to the formation of a tautomeric isomer. In the case of this compound, UV irradiation can promote the transformation from the more stable thione form to its thiol tautomer, 5-mercaptopyrimidine.

This transformation is predicated on the initial absorption of a photon by the thione, which elevates the molecule to an excited electronic state. In this excited state, the proton transfer becomes energetically favorable. The general mechanism for such UV-induced thione → thiol tautomerism has been observed in various matrix-isolated heterocyclic thione compounds. Upon irradiation, a proton from a nitrogen atom is transferred to the sulfur atom, converting the C=S double bond into a C-S single bond and forming an S-H group.

While specific studies on the photophysical properties of this compound are not extensively detailed in the available literature, research on closely related 5-substituted 2-thiopyrimidines provides valuable insights into the factors influencing these transformations. The substitution at the C5 position can significantly affect the photophysical properties, such as the energies of the triplet excited states and their lifetimes.

| Compound | Triplet Excited State Energy (kJ mol-1) | Triplet Lifetime |

|---|---|---|

| 2-Thiouracil (TU) | ~307 | 70 ns |

| 5-t-Butyl-2-thiouracil (BTU) | ~304 | 1.1 µs |

| 2-Thiothymine (TT) | ~294 | 2.3 µs |

Data derived from studies on 5-substituted 2-thiopyrimidines, which serve as analogs for understanding the potential behavior of this compound. rsc.org

The data indicate that the nature of the substituent at the C5 position influences the triplet state lifetime, which is a critical parameter in many photochemical reactions. This suggests that the phototautomeric behavior of this compound can likely be modulated by introducing different functional groups at this position. The process is often reversible, with the thiol tautomer reverting to the more stable thione form in the dark or upon thermal relaxation.

Light-Induced Chemical Reactions

Beyond phototautomerism, this compound and its derivatives can participate in a variety of other light-induced chemical reactions. These reactions are typically initiated by the excitation of the thiocarbonyl chromophore, which can lead to the formation of reactive intermediates. A notable example of such reactivity is the photocycloaddition of pyrimidine-2-thione derivatives with alkenes and alkynes.

Irradiation of a pyrimidine-2-thione derivative in the presence of an alkyne, for instance, can lead to the formation of a thiete intermediate through a [2+2] cycloaddition. This intermediate can then undergo ring-opening to yield a thiol derivative. researchgate.net Similarly, photochemical reactions with alkenes can produce stable cyclobutane (B1203170) adducts or other rearrangement products.

These light-induced carbon-carbon and carbon-sulfur bond-forming reactions are of significant interest in synthetic organic chemistry as they can provide access to complex molecular architectures that may be difficult to synthesize through conventional thermal methods.

| Reactant | Reaction Conditions | Major Product Type |

|---|---|---|

| Pyrimidine-2-thione derivative + Alkyne | Irradiation in dioxane | Thiol derivative (via thiete intermediate) |

| Pyrimidine-2-thione derivative + Alkene | Irradiation in dioxane | Cycloadducts |

This table summarizes the types of products observed in the photochemical reactions of pyrimidine-2-thione derivatives, providing a model for the expected reactivity of this compound. researchgate.net

The specific outcomes of these photoreactions are highly dependent on the reaction conditions, including the wavelength of light used, the solvent, and the nature of the substituents on both the pyrimidinethione and the reacting partner. The versatility of these light-induced transformations underscores the potential of this compound as a valuable building block in photochemistry-driven synthesis.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Methodologies for Complex Pyrimidinethione Architectures

The synthesis of pyrimidinethione derivatives is evolving beyond classical methods, with a strong emphasis on efficiency, sustainability, and the creation of highly complex molecular architectures. A significant area of development involves one-pot, multicomponent reactions that streamline synthetic processes. For instance, a novel method involves the in-situ generation of aldehydes from benzyl halides under catalyst-free, microwave-irradiated conditions, which then undergo a Biginelli-like reaction to form dihydropyrimidones. nih.gov This tandem approach, combining Kornblum oxidation with the Biginelli reaction, significantly improves efficiency. nih.gov

Researchers are also exploring green chemistry principles, such as the use of ionic liquids and biodegradable catalysts like PEG-HClO4, to shorten reaction times and allow for catalyst recyclability. nih.gov The extension of the Biginelli reaction by replacing urea (B33335) with other components, such as 5-amino-1,2,4-triazoles, has led to the selective synthesis of diverse dihydrotriazolo-pyrimidines, demonstrating the versatility of these new methodologies. nih.gov These advanced synthetic strategies are crucial for building libraries of complex pyrimidinethione-containing molecules for various applications.

| Methodology | Key Features | Reactants Example | Advantages |

|---|---|---|---|

| Tandem Kornblum Oxidation/Biginelli Reaction | One-pot, microwave-assisted, catalyst-free | Benzyl halide, urea, ethyl acetoacetate (B1235776) | High efficiency, reduced reaction time |

| Biginelli-like reaction with Ionic Liquids | Use of ionic liquids as recyclable solvents | Aromatic aldehydes, urea, active methylene (B1212753) compounds | Green chemistry, shorter reaction times |

| Modified Biginelli Reaction | Replacement of urea with components like 5-amino-1,2,4-triazoles | Aldehydes, 5-amino-1,2,4-triazoles, keto esters | Access to novel heterocyclic systems (dihydrotriazolo-pyrimidines) |

| Three-component Tandem Annulation | Use of catalysts like DABCO or L-proline | Arylglyoxalmonohydrates, 1,3-dimethylbarbituric acid, thiourea (B124793) | Synthesis of fused ring systems like pyrimido[4,5-d]pyrimidinones |

Exploration of Unprecedented Chemical Transformations

Future research will also focus on discovering and understanding novel chemical reactions of the pyrimidinethione ring system. The inherent reactivity of the scaffold allows for transformations that can lead to completely new classes of heterocyclic compounds. An example of such an unexpected transformation is the reaction of certain 4-aryl-6-bromomethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-ones with anilines. researchgate.net Depending on the reaction conditions, this can lead to a ring contraction of the pyrimidinone core to form an imidazolone derivative. researchgate.net In other cases, the reaction yields 7-aryl-6,7-dihydroisoxazolo[4,3-d]pyrimidin-5(4H)-one derivatives, showcasing a complex rearrangement and annulation process. researchgate.net The investigation into the mechanisms of these unusual ring transformations is a key area of future study, as it opens pathways to previously inaccessible molecular frameworks. researchgate.net

Integration of Advanced Computational Modeling for Property Prediction

The use of in-silico methods is becoming indispensable in chemical research. Advanced computational modeling is a major emerging trend for predicting the physicochemical and biological properties of pyrimidinethione derivatives, thereby accelerating the discovery process. Quantitative Structure-Activity Relationship (QSAR) models are being developed to screen large compound databases and predict biological activities based on chemical structure. researchgate.net These models often employ molecular descriptors calculated using methods like Density Functional Theory (DFT) to correlate a molecule's structure with its activity. researchgate.net

More advanced techniques, such as graph neural networks and message passing neural networks (MPNNs), are being applied to learn molecular representations directly from the graph structure of the molecule. nih.gov These deep learning approaches can automatically identify intricate patterns without the need for expert-crafted descriptors, leading to more accurate predictions of molecular properties. arxiv.org Such predictive models are crucial for prioritizing the synthesis of candidates with the most promising properties. nih.gov

| Modeling Technique | Principle | Application in Pyrimidinethione Research |

|---|---|---|

| QSAR (Quantitative Structure-Activity Relationship) | Correlates molecular descriptors with biological activity using statistical models like Multiple Linear Regression. | Predicting anti-inflammatory or other biological activities of pyrimidine (B1678525) derivatives. |

| DFT (Density Functional Theory) | Quantum mechanical modeling to calculate electronic structure and molecular properties. | Generating accurate molecular descriptors for use in QSAR models. |

| MPNNs (Message Passing Neural Networks) | A deep learning model that operates on the molecular graph to learn a representation of the molecule. | End-to-end prediction of single or multiple molecular properties without manual feature engineering. |

| Ensemble Learning (e.g., Random Forest) | Combines multiple machine learning models to improve predictive accuracy. | Predicting properties like corrosion inhibition efficiency for pyrimidine compounds. |

Design and Synthesis of Pyrimidinethione-based Smart Materials

A forward-looking research direction is the incorporation of the pyrimidinethione scaffold into "smart" materials that respond to external stimuli. The design of such materials relies on tailoring the molecular architecture to be sensitive to changes in pH, temperature, light, or specific analytes. nih.gov The pyrimidinethione core, with its functional groups (thione, amine, and imine nitrogens), provides multiple sites for polymerization or for grafting onto polymer backbones.

Future work will involve the synthesis of pyrimidinethione-containing monomers and their subsequent polymerization to create functional polymers and hydrogels. nih.gov By controlling parameters like monomer feed ratio, polymerization method, and crosslinking density, researchers can fine-tune the properties of the resulting materials. nih.gov The goal is to develop advanced functional biomaterials, sensors, or controlled-release systems where the pyrimidinethione unit plays a key role in the material's stimuli-responsive behavior or bioactive function. nih.gov

Application of Machine Learning and Artificial Intelligence in Pyrimidinethione Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize research on pyrimidinethiones, from synthesis to application. nih.govpremierscience.com AI algorithms can analyze vast datasets to identify potential drug targets, predict compound efficacy, and optimize lead compounds. nih.gov In the context of pyrimidinethiones, ML models are already being developed to predict material properties, such as the corrosion inhibition efficiency of pyrimidine compounds, with high accuracy. researchgate.net Techniques like virtual sample generation (VSG) can enhance prediction accuracy, which is particularly useful when working with the small datasets typical in novel materials research. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing 5(2H)-pyrimidinethione derivatives?

The synthesis of pyrimidinethione derivatives often involves:

- Biginelli reaction : A three-component condensation of aldehydes, methylene-active compounds, and urea derivatives in acidic media, yielding 3,4-dihydropyrimidinones .

- Cyclization reactions : For example, β-oxoanilides reacting with isothiocyanates in dry acetone to form pyrimidinethiones via nucleophilic addition and cyclization .

- Thioamide tautomer activation : Reacting pyrimidinethiones with chloroacetyl chloride in sodium ethoxide to generate thiazolopyrimidine derivatives .

Q. Key Methodological Considerations :

Q. How should researchers handle this compound safely in laboratory settings?

Hazard Mitigation :

Q. What spectroscopic techniques are used to characterize pyrimidinethione tautomerism?

Analytical Methods :

- ¹H NMR : Differentiates thioamide and iminothiol tautomers via chemical shifts. For example, the iminothiol tautomer shows downfield shifts for NH protons due to hydrogen bonding .

- IR Spectroscopy : Identifies S-H stretching (~2500 cm⁻¹) in thiol forms and C=S vibrations (~1200 cm⁻¹) in thioamide forms .

- Mass Spectrometry : Confirms molecular weight and fragmentation patterns, aiding structural elucidation .

Q. How does tautomerism in pyrimidinethione derivatives influence their reactivity in nucleophilic substitution reactions?

Mechanistic Insights :

- Thermodynamic vs. Kinetic Control : The iminothiol tautomer is thermodynamically stabilized by sulfur’s back-donation into vacant d-orbitals, while the thioamide form is less reactive .

- Nucleophilicity : The sulfur anion in the iminothiol tautomer is a stronger nucleophile, favoring reactions with electrophiles (e.g., chloroacetyl chloride) to form heterocyclic derivatives .

Q. Methodological Recommendations :

Q. What strategies resolve contradictory data in biological activity studies of pyrimidinethione derivatives?

Approaches to Address Discrepancies :

- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and concentrations to minimize variability .

- Structural-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrimidine ring) with antimicrobial or antitumor activity .

- Meta-Analysis : Aggregate data from multiple studies to identify trends, accounting for variables like solvent polarity or incubation time .

Q. How can computational methods predict the pharmacological potential of pyrimidinethione-based compounds?

Computational Tools :

- Molecular Docking : Simulate binding interactions with target proteins (e.g., bacterial DNA gyrase for antimicrobial activity) .

- QSAR Models : Relate molecular descriptors (e.g., logP, polar surface area) to observed bioactivity .

- DFT Calculations : Predict tautomeric stability and electronic properties influencing reactivity .

Validation : Cross-check computational predictions with in vitro assays (e.g., MIC values for antimicrobial screening) .

Q. What reaction mechanisms underlie the synthesis of pyrimidinethione-polycyclic hybrids (e.g., pyridines vs. benzenes)?

Mechanistic Differentiation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.